5,6-Diaminopyrimidin-4-ol hemisulfate hydrate
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Overview
Description
5,6-Diaminopyrimidin-4-ol hemisulfate hydrate is a chemical compound with the molecular formula C8H14N8O6S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminopyrimidin-4-ol hemisulfate hydrate typically involves the reaction of 5,6-diamino-4-pyrimidinol with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the hemisulfate hydrate salt. The process may involve crystallization techniques to purify the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminopyrimidin-4-ol hemisulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
5,6-Diaminopyrimidin-4-ol hemisulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for nucleic acid analogs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Diaminopyrimidin-4-ol hemisulfate hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Diamino-6-hydroxypyrimidine: Similar in structure but differs in the position of functional groups.
5,6-Diamino-4-pyrimidinone: Another derivative with slight variations in the chemical structure.
Uniqueness
5,6-Diaminopyrimidin-4-ol hemisulfate hydrate is unique due to its specific functional groups and the presence of the hemisulfate hydrate. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H16N8O7S |
---|---|
Molecular Weight |
368.33 g/mol |
IUPAC Name |
4,5-diamino-1H-pyrimidin-6-one;sulfuric acid;hydrate |
InChI |
InChI=1S/2C4H6N4O.H2O4S.H2O/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4;/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4);1H2 |
InChI Key |
VUBBPRIDXDIOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)N.C1=NC(=C(C(=O)N1)N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
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